molecular formula C17H16Br2N2O B2892108 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 16935-10-7

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

Cat. No.: B2892108
CAS No.: 16935-10-7
M. Wt: 424.136
InChI Key: IRVOLZMOIDRLGB-UHFFFAOYSA-M
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Description

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a complex organic compound characterized by its bromophenyl group and benzoimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenol to produce 4-bromophenol. This intermediate is then subjected to further chemical reactions to introduce the benzoimidazole ring and the appropriate substituents.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process may involve the use of solvents and reagents that are optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also be used in the development of new drugs and therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new treatments for various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group may play a role in binding to specific receptors or enzymes, leading to biological effects. The benzoimidazole ring may also contribute to its activity by interacting with cellular components.

Comparison with Similar Compounds

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

  • 2-bromophenol

  • 3-bromophenol

  • 4-bromophenol

  • 2,4,6-tribromophenol

Uniqueness: 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is unique due to its specific combination of the bromophenyl group and the benzoimidazole ring. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a synthetic compound belonging to the class of benzoimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C25H25BrN3O2\text{C}_{25}\text{H}_{25}\text{BrN}_3\text{O}_2

This structure features a benzoimidazole core, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have demonstrated that benzoimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 1 µg/mL
Escherichia coli20–40 µM
Candida albicans3.9 µg/mL
Mycobacterium smegmatis3.9 µg/mL

The compound demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with MIC values indicating its effectiveness at low concentrations.

The antimicrobial mechanism of action for benzoimidazole derivatives, including this compound, often involves interference with bacterial cell wall synthesis and disruption of cellular processes. Molecular docking studies have suggested potential interactions with key bacterial proteins such as FtsZ and pyruvate kinases, which are crucial for bacterial growth and division .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that benzoimidazole derivatives can induce apoptosis in cancer cells through various pathways.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of several benzoimidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 25 µM .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVOLZMOIDRLGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Br)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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